molecular formula C25H23FN2O4 B5374259 N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide

N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide

Cat. No.: B5374259
M. Wt: 434.5 g/mol
InChI Key: ZKSDBSVYZDIGCS-JCMHNJIXSA-N
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Description

N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenyl group, and the coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.

    Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the tetrahydrofuran moiety can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrof

Properties

IUPAC Name

N-[(Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4/c26-19-10-8-17(9-11-19)23-13-12-20(32-23)15-22(25(30)27-16-21-7-4-14-31-21)28-24(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15,21H,4,7,14,16H2,(H,27,30)(H,28,29)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDBSVYZDIGCS-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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